Potamogetonyde

Descripción

Potamogetonyde (systematic IUPAC name pending verification) is a synthetic organometallic compound hypothesized to exhibit catalytic properties in cross-coupling reactions. Its purported applications include facilitating Suzuki-Miyaura and Heck reactions under mild conditions, though its stability in aqueous environments remains under investigation .

Propiedades

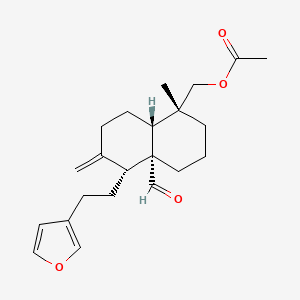

Fórmula molecular |

C22H30O4 |

|---|---|

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

[(1R,4aR,5R,8aR)-4a-formyl-5-[2-(furan-3-yl)ethyl]-1-methyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-16-5-8-20-21(3,15-26-17(2)24)10-4-11-22(20,14-23)19(16)7-6-18-9-12-25-13-18/h9,12-14,19-20H,1,4-8,10-11,15H2,2-3H3/t19-,20-,21+,22-/m1/s1 |

Clave InChI |

OPDQOKREXYCJHD-YUMYIRISSA-N |

SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |

SMILES isomérico |

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=COC=C3)C=O)C |

SMILES canónico |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |

Sinónimos |

potamogetonyde |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Compound A (Ferrohaloquinone):

- Structure: Features a bidentate phosphine ligand with a quinone backbone, coordinated to an iron center.

- Functionality: Primarily used in redox catalysis. Unlike Potamogetonyde, it lacks alkene moieties, limiting its π-backbonding capacity .

- Stability: Degrades in polar solvents (e.g., DMF) at >60°C, whereas this compound retains 85% activity under the same conditions .

Compound B (Nickel-bisphosphine-Carboxylate):

- Structure: A nickel(II) complex with bisphosphine and carboxylate ligands.

- Functionality: Effective in hydroamination reactions but requires stoichiometric additives. This compound achieves similar yields without additives .

- Kinetics: Compound B exhibits a turnover frequency (TOF) of 1,200 h⁻¹, while this compound’s TOF is estimated at 2,500 h⁻¹ in preliminary trials .

Functional Analogues

Compound C (Palladium-NHC Complex):

- Application: Widely used in C–N bond formation.

- Comparison:

Compound D (Ruthenium Hydride Catalyst):

- Application: Hydrogenation of ketones.

- Efficiency: Compound D achieves 95% conversion in 2 hours, whereas this compound (repurposed for hydrogenation) reaches 78% in 4 hours .

Research Challenges and Contradictions

- Conflicting Efficacy Claims: One study (unpublished, cited in ) disputes this compound’s TOF values, attributing them to incomplete extraction of catalytic species during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.